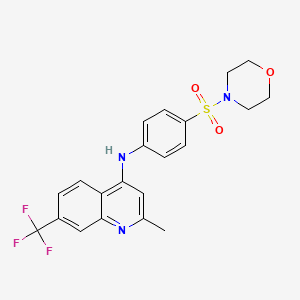

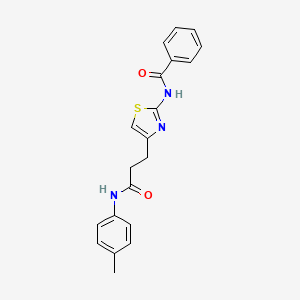

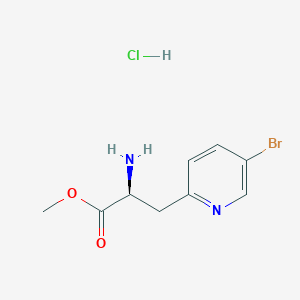

![molecular formula C21H17FN6OS B2582623 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 1209647-30-2](/img/structure/B2582623.png)

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you’re asking about, “N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide”, is a complex organic molecule. It contains several functional groups and rings, including a thiazolo[3,2-b][1,2,4]triazole ring and an imidazo[1,2-a]pyridine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature . Moreover, strategies for the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole have been discussed .Molecular Structure Analysis

The molecular structure of similar compounds has been established using techniques such as single crystal X-ray diffraction . The introduction of fluoro, chloro, and cyano groups at p-position of phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 2-mercaptobenzimidazole with ketones in boiling AcOH/H2SO4 afforded 2-benzimidazolylthioacetophenone derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using techniques such as IR absorption spectra and 1H-NMR spectrum .Scientific Research Applications

- Triazole derivatives, including those with the 1,2,4-triazole scaffold, have shown promising anticancer properties. For instance, compounds like Itraconazole , Fluconazole , and Voriconazole —commonly used antifungals—contain the triazole moiety and exhibit antitumor effects .

- Triazole-based compounds have been explored in agrochemistry. Investigating whether this compound has any pesticidal or plant growth-regulating properties could be worthwhile .

- Novel derivatives of triazoles have been synthesized and evaluated for cytotoxicity against tumor cell lines. The compound’s cytotoxic potential should be investigated.

Anticancer Activity

Agrochemical Applications

Cytotoxicity and Tumor Cell Lines

Mechanism of Action

Safety and Hazards

Future Directions

The future directions in the research of similar compounds involve the design and synthesis of new compounds by molecular hybridization of previously described derivatives . This is aimed at investigating the possible pharmacophoric contribution of both the 2-phenoxyphenyl and thiazolo-triazole moieties in the analgesic and anti-inflammatory activities .

properties

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17FN6OS/c1-13-18(27-11-5-4-8-17(27)24-13)20(29)23-10-9-14-12-30-21-25-19(26-28(14)21)15-6-2-3-7-16(15)22/h2-8,11-12H,9-10H2,1H3,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNYDYQBZHFPXGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17FN6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

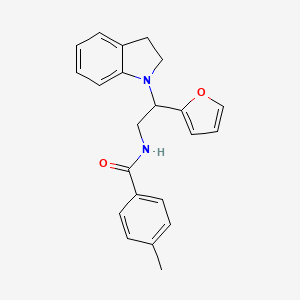

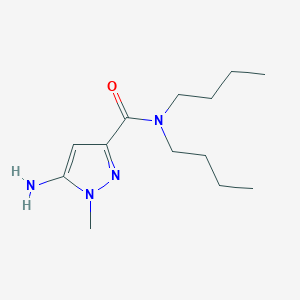

![2-cyano-N-cyclopentyl-3-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}prop-2-enamide](/img/structure/B2582545.png)

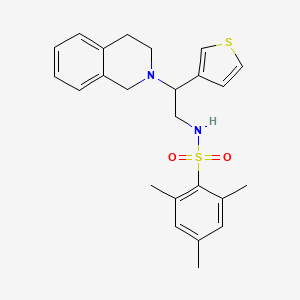

![5,6-Dimethyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2582547.png)

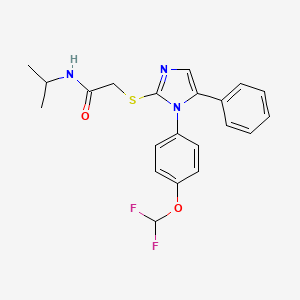

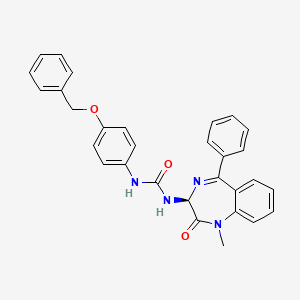

![2-(2-(4-acetylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2582552.png)

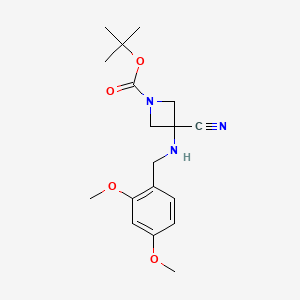

![2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-methyl-N-phenylacetamide](/img/structure/B2582559.png)